molecular formula C20H16N4O2S B2906874 2-(((5-Methyl-2-phenyloxazol-4-yl)methyl)thio)-6-(pyridin-4-yl)pyrimidin-4-ol CAS No. 1040634-52-3

2-(((5-Methyl-2-phenyloxazol-4-yl)methyl)thio)-6-(pyridin-4-yl)pyrimidin-4-ol

Cat. No. B2906874
CAS RN: 1040634-52-3
M. Wt: 376.43
InChI Key: IVZQXPZRDVKXFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((5-Methyl-2-phenyloxazol-4-yl)methyl)thio)-6-(pyridin-4-yl)pyrimidin-4-ol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(((5-Methyl-2-phenyloxazol-4-yl)methyl)thio)-6-(pyridin-4-yl)pyrimidin-4-ol is not fully understood. However, it is believed to exert its effects by inhibiting certain enzymes and signaling pathways involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-(((5-Methyl-2-phenyloxazol-4-yl)methyl)thio)-6-(pyridin-4-yl)pyrimidin-4-ol exhibits various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(((5-Methyl-2-phenyloxazol-4-yl)methyl)thio)-6-(pyridin-4-yl)pyrimidin-4-ol in lab experiments is its potential as a lead compound for the development of new drugs. It has also shown promising results in inhibiting the growth of cancer cells and as a neuroprotective agent. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

Future research on 2-(((5-Methyl-2-phenyloxazol-4-yl)methyl)thio)-6-(pyridin-4-yl)pyrimidin-4-ol could focus on further elucidating its mechanism of action and optimizing its use in lab experiments. It could also investigate its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Additionally, future research could explore the synthesis of analogs of this compound to improve its efficacy and reduce its limitations.

Synthesis Methods

The synthesis of 2-(((5-Methyl-2-phenyloxazol-4-yl)methyl)thio)-6-(pyridin-4-yl)pyrimidin-4-ol involves the reaction of 2-chloro-6-(pyridin-4-yl)pyrimidin-4-amine with 5-methyl-2-((methylthio)methyl)oxazole-4-carbaldehyde in the presence of a base. The resulting product is then purified through column chromatography to obtain the desired compound.

Scientific Research Applications

2-(((5-Methyl-2-phenyloxazol-4-yl)methyl)thio)-6-(pyridin-4-yl)pyrimidin-4-ol has been studied for its potential applications in various fields, including cancer research, drug discovery, and neuroscience. In cancer research, this compound has shown promising results as a potential anticancer agent by inhibiting the growth of cancer cells. In drug discovery, it has been investigated as a potential lead compound for the development of new drugs. In neuroscience, it has been studied for its potential as a neuroprotective agent.

properties

IUPAC Name

2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-4-pyridin-4-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c1-13-17(22-19(26-13)15-5-3-2-4-6-15)12-27-20-23-16(11-18(25)24-20)14-7-9-21-10-8-14/h2-11H,12H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZQXPZRDVKXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC(=CC(=O)N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((5-Methyl-2-phenyloxazol-4-yl)methyl)thio)-6-(pyridin-4-yl)pyrimidin-4-ol

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